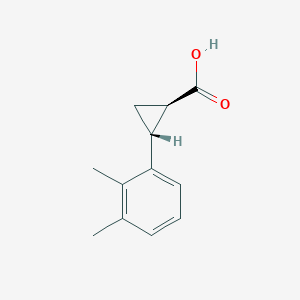
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a synthetic compound known for its applications in lipid nanoparticle (LNP) formulations, particularly in the delivery of mRNA vaccines. This compound is an ionizable lipid, which means it can carry a charge depending on the pH of its environment. This property makes it highly effective in forming stable complexes with nucleic acids, facilitating their delivery into cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, typically starting with the preparation of the core lipid structure. The process includes esterification and amidation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is usually purified using techniques like column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Facilitates the delivery of genetic material into cells, making it valuable in gene therapy and vaccine development.
Medicine: Plays a crucial role in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: Employed in the production of lipid nanoparticles for drug delivery systems.
作用機序
The mechanism of action for Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its ability to form stable complexes with nucleic acids. At physiological pH, the compound remains neutral, reducing interactions with cell membranes. Upon entering an acidic environment, such as the endosome, it becomes protonated, facilitating the release of the nucleic acid into the cytoplasm. This process is crucial for the effective delivery of mRNA and subsequent protein expression.
類似化合物との比較
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Octanoic acid, 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino-, 1-octylnonyl ester
Uniqueness
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its specific structural features that enhance its stability and efficacy in lipid nanoparticle formulations. Its unique combination of functional groups allows for efficient encapsulation and delivery of nucleic acids, making it a valuable tool in modern medicine and biotechnology.
特性
分子式 |
C42H81NO5 |
|---|---|
分子量 |
680.1 g/mol |
IUPAC名 |
nonyl 8-[(8-cyclopentadecyloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C42H81NO5/c1-2-3-4-5-14-23-30-39-47-41(45)33-26-19-15-21-28-35-43(37-38-44)36-29-22-16-20-27-34-42(46)48-40-31-24-17-12-10-8-6-7-9-11-13-18-25-32-40/h40,44H,2-39H2,1H3 |
InChIキー |
DPHSGLCDGYEMPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCCCCCCCCCCCCC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
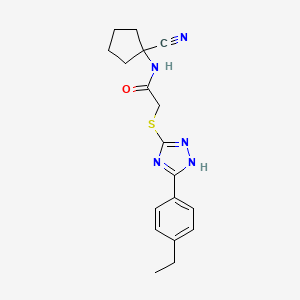
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
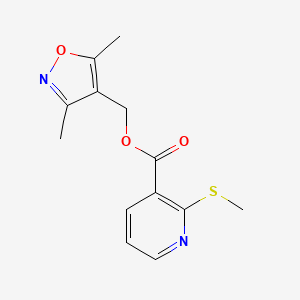
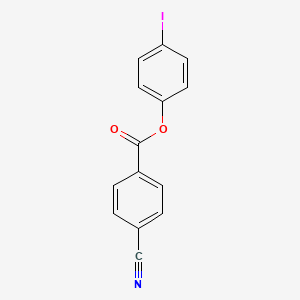
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
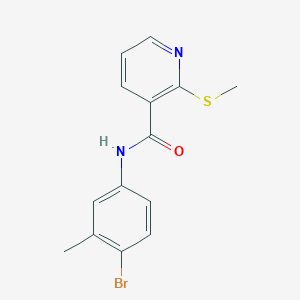
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
![{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13366616.png)
![3-(1-Benzofuran-2-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366620.png)
